molecular formula C9H12N2 B2416194 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1314926-77-6

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B2416194
CAS No.: 1314926-77-6
M. Wt: 148.209
InChI Key: QHBVMXCFDIWSIQ-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings with a methyl group attached to the sixth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction allows for the regio- and stereoselective formation of the tetrahydro-1,5-naphthyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various tetrahydro derivatives.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and its distinct reactivity compared to 1,5-naphthyridines.

    2,7-Naphthyridine: Exhibits unique properties and applications in various fields.

Uniqueness: 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h4-5,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBVMXCFDIWSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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